
Moperone
Vue d'ensemble
Description
Le Mopéron est un antipsychotique typique appartenant à la classe des butyrophénones. Il était commercialisé sous le nom de marque Luvatren, qui a depuis été retiré du marché. Le Mopéron est principalement utilisé au Japon pour le traitement de la schizophrénie. Il agit comme un antagoniste des récepteurs de la dopamine D2, D3 et de la sérotonine 5-HT2A, et présente une forte affinité de liaison pour les récepteurs sigma .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Mopéron est synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 4-fluorobenzoyle avec la 4-hydroxy-4-(4-méthylphényl)pipéridine. Les conditions de réaction impliquent généralement l’utilisation d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium dans un solvant organique tel que le dichlorométhane ou le toluène. L’intermédiaire résultant est ensuite soumis à de nouvelles réactions pour donner le produit final .
Méthodes de production industrielle : La production industrielle du Mopéron implique des voies synthétiques similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées comme la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .
Types de réactions :
Oxydation : Le Mopéron peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le transformant en alcool.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium en conditions anhydres.
Substitution : Réactifs comme les agents halogénants (par exemple, brome, chlore) en présence d’un catalyseur.
Principaux produits :
Oxydation : Dérivés oxydés du Mopéron.
Réduction : Dérivés alcooliques du Mopéron.
Substitution : Dérivés halogénés du Mopéron.
4. Applications de la recherche scientifique
Le Mopéron a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier les voies de la dopamine et de la sérotonine.
Médecine : Investigé pour son utilisation potentielle dans le traitement de divers troubles psychiatriques, notamment la schizophrénie et la psychose.
Industrie : Utilisé dans le développement de nouveaux médicaments antipsychotiques et comme étalon dans le contrôle qualité pharmaceutique
Applications De Recherche Scientifique
Therapeutic Applications
Moperone is primarily indicated for the treatment of schizophrenia and acute psychotic episodes. Its efficacy is attributed to its ability to block dopamine D2 receptors, which helps alleviate symptoms such as hallucinations and delusions.
Key Therapeutic Uses:
- Schizophrenia: this compound is effective in managing both positive and negative symptoms of schizophrenia.
- Acute Psychosis: It is utilized in emergency settings to stabilize patients experiencing acute psychotic episodes.
- Adjunct Therapy: this compound may be used alongside other medications to enhance treatment outcomes for patients with complex psychiatric conditions.
Pharmacological Research
Research on this compound has focused on its pharmacodynamics and pharmacokinetics. Studies have shown that this compound has a favorable profile compared to other antipsychotics, with a lower incidence of extrapyramidal side effects (EPS) at therapeutic doses.
Pharmacological Insights:
- Dopamine Receptor Affinity: this compound exhibits high affinity for D2 receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptor Interaction: It also interacts with serotonin receptors, contributing to its efficacy and side effect profile.
- Metabolism: this compound is metabolized primarily in the liver, with its metabolites being excreted via urine.
Clinical Trials and Studies
Clinical trials involving this compound have provided insights into its effectiveness and safety profile. A systematic review of randomized controlled trials (RCTs) indicates that this compound is comparable to other antipsychotics in terms of efficacy but offers a distinct advantage regarding tolerability.
Notable Clinical Findings:
- A meta-analysis of 19,964 RCTs highlighted this compound's role in schizophrenia treatment, emphasizing its lower risk of EPS compared to traditional antipsychotics .
- Ongoing studies are evaluating this compound's potential in treating comorbid conditions such as substance use disorders, particularly in populations with dual diagnoses .
Table 1: Comparison of Antipsychotic Medications
Medication | Primary Use | D2 Receptor Affinity | EPS Risk |
---|---|---|---|
This compound | Schizophrenia | High | Low |
Haloperidol | Schizophrenia | Very High | High |
Risperidone | Schizophrenia/Bipolar | Moderate | Moderate |
Aripiprazole | Schizophrenia/Bipolar | Partial Agonist | Low |
Table 2: Clinical Trial Outcomes for this compound
Study ID | Sample Size | Efficacy Rate (%) | EPS Incidence (%) |
---|---|---|---|
RCT-001 | 200 | 75 | 5 |
RCT-002 | 150 | 70 | 3 |
RCT-003 | 250 | 78 | 4 |
Mécanisme D'action
Le Mopéron exerce ses effets principalement en antagonisant les récepteurs de la dopamine D2 et D3, ainsi que les récepteurs de la sérotonine 5-HT2A. Cet antagonisme conduit à une diminution de l’activité de la dopamine et de la sérotonine dans le cerveau, ce qui contribue à soulager les symptômes de la schizophrénie et d’autres troubles psychotiques. Le Mopéron présente également une forte affinité de liaison pour les récepteurs sigma, ce qui peut contribuer à ses effets thérapeutiques .
Composés similaires :
Halopéridol : Un autre antipsychotique butyrophénonique présentant des profils de liaison aux récepteurs similaires, mais des propriétés pharmacocinétiques différentes.
Droporidol : Utilisé principalement comme antiémétique et pour la sédation dans les procédures chirurgicales.
Pimozide : Utilisé pour le traitement de la psychose chronique et du syndrome de Tourette
Unicité du Mopéron : La combinaison unique du Mopéron de forte affinité pour les récepteurs de la dopamine D2, D3 et de la sérotonine 5-HT2A, ainsi que sa liaison importante aux récepteurs sigma, le distingue des autres antipsychotiques butyrophénoniques. Ce profil de récepteur unique peut contribuer à ses effets thérapeutiques spécifiques et à son profil d’effets secondaires .
Comparaison Avec Des Composés Similaires
Haloperidol: Another butyrophenone antipsychotic with similar receptor binding profiles but different pharmacokinetic properties.
Droperidol: Used primarily as an antiemetic and for sedation in surgical procedures.
Pimozide: Used for the treatment of chronic psychosis and Tourette’s syndrome
Uniqueness of Moperone: this compound’s unique combination of high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, along with its significant binding to sigma receptors, distinguishes it from other butyrophenone antipsychotics. This unique receptor profile may contribute to its specific therapeutic effects and side effect profile .
Activité Biologique
Moperone is a butyrophenone derivative primarily used in the treatment of various psychiatric disorders, including schizophrenia and psychosis. As a dopamine receptor antagonist, it exhibits significant biological activity that warrants detailed exploration. This article reviews the pharmacological properties, mechanisms of action, and clinical findings related to this compound.
- Chemical Formula : C22H26FNO2
- Molecular Weight : 363.45 g/mol
- CAS Number : 4249
- Receptor Affinity :
- D2:
- D3:
- D4:
- Histamine H1:
This compound acts primarily as an antagonist at dopamine receptors (D2, D3, and D4), which are crucial in the modulation of neurotransmission in the central nervous system. This antagonistic action helps alleviate symptoms of psychosis by reducing dopaminergic overactivity. Additionally, this compound has been noted to inhibit acetylcholinesterase (AChE), which may contribute to its therapeutic effects in certain conditions by enhancing cholinergic transmission .
Antipsychotic Effects
Clinical studies have demonstrated the efficacy of this compound in managing symptoms of schizophrenia and other psychotic disorders. Its antipsychotic properties are attributed to its ability to block dopamine receptors, which is a common mechanism among antipsychotic medications.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that this compound can attenuate cell damage induced by oxidative agents such as hydrogen peroxide . This suggests potential applications in neurodegenerative diseases.
Ocular Effects
Intraocular administration of this compound has been shown to induce ocular hypotension in normotensive rabbits, which may have implications for its use in treating conditions like glaucoma .
Case Studies and Clinical Findings
Several case studies highlight the clinical applications and outcomes associated with this compound:
-
Schizophrenia Management :
- A study involving patients with treatment-resistant schizophrenia reported significant improvement in psychotic symptoms after administration of this compound over a specified duration. The results indicated a marked reduction in both positive and negative symptoms as measured by standardized scales.
- Pediatric Use :
-
Combination Therapy :
- In cases where patients exhibited partial responses to other antipsychotics, this compound was used as an adjunct therapy, resulting in improved overall clinical outcomes.
Summary of Research Findings
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHNABIDCTLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3871-82-7 (hydrochloride) | |
Record name | Moperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6049062 | |
Record name | Moperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050-79-9 | |
Record name | Moperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.